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PF-06726304 acetate is a highly potent, SAM-competitive inhibitor of the Enhancer of Zeste Homolog 2

(EZH2) lysine methyltransferase [1] [2]. EZH2 serves as the catalytic core of the multi-subunit Polycomb

Repressive Complex 2 (PRC2), which is responsible for the mono-, di-, and trimethylation of histone H3 at

lysine 27 (H3K27me3) [3]. This histone mark is associated with transcriptional repression of specific genes,

including tumor suppressors. The compound was developed under agreement from Pfizer Inc. and is sold for

research purposes [1] [2].

The table below summarizes its core chemical and inhibitory profile:

Property Specification

Chemical Name 5,8-Dichloro-2-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-7-(3,5-

dimethyl-4-isoxazolyl)-3,4-dihydro-1(2H)-isoquinolinone acetate [1]

Molecular
Formula

C₂₄H₂₅Cl₂N₃O₅ [1] [2]

Molecular Weight 506.38 g/mol [1] [2]

CAS Number 2080306-28-9 [1] [2]

Purity ≥97% (HPLC) [1] [2]

Biological Target EZH2 (wild-type) [4] [5]

IC₅₀ (EZH2 WT) 0.7 nM [1] [2]
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Property Specification

Kᵢ (EZH2 WT) 0.7 nM [4] [5]

Kᵢ (EZH2 Y641N) 3.0 nM [4] [5]

IC₅₀ (Cellular
H3K27me3)

15 nM (in Karpas-422 cells) [4]

The free base of PF-06726304 (CAS 1616287-82-1) has a molecular weight of 446.33 g/mol

(C₂₂H₂₁Cl₂N₃O₃) [4] [5]. The acetate salt form is typically used to improve solubility or stability for in vivo

formulations.

In Vitro and In Vivo Experimental Protocols

In Vitro Biochemical and Cellular Assays

The potency of PF-06726304 is characterized through biochemical and cell-based assays.

Biochemical Inhibition Assay: The inhibitory constant (Kᵢ) for EZH2 is determined using a
methyltransferase assay. PF-06726304 demonstrates potent, SAM-competitive inhibition with a Kᵢ of

0.7 nM for wild-type EZH2 and 3.0 nM for the mutant Y641N form [4] [5].
Cellular H3K27me3 Reduction (ELISA): The following protocol is used to measure the compound's

ability to reduce H3K27me3 levels in cells [4]:
Cell Line: Karpas-422 human lymphoma cells (harboring EZH2 WT).

Cell Plating: Plate cells in 96-well plates at a density of 2,500 cells/well in 100 µL of medium.
Compound Treatment: Prepare an 11-point serial dilution of PF-06726304 in DMSO, then

further dilute in growth medium. Add 25 µL to cell plates for a final DMSO concentration of
0.5%. The highest final compound concentration tested is typically 50 µM.

Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.
Cell Lysis and Analysis:

Centrifuge plates and remove medium.
Lyse cells with 100 µL of acid-extracted solution for 50 minutes at 4°C.

Neutralize with 38 µL of neutralization buffer.
Transfer 50 µL of cell lysate to an ELISA plate.
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Incubate with primary antibody (biotinylated anti-H3K27me3), followed by a horseradish

peroxidase (HRP)-linked secondary antibody.
Develop using TMB substrate and measure absorbance. The reported IC₅₀ for

H3K27me3 reduction in Karpas-422 cells is 15 nM [4].
Anti-proliferation Assay: The same cell treatment protocol is used. After 72-hour incubation with the

compound, cell proliferation is measured via assays like Alamar blue, yielding an IC₅₀ of 25 nM for the
inhibition of Karpas-422 cell proliferation [4] [5].

This multi-step workflow for cellular target engagement analysis is summarized in the following diagram:
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In Vivo Efficacy and Pharmacodynamics
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Robust in vivo data supports the antitumor potential of PF-06726304.

Animal Model: Female Scid beige mice (6-8 weeks old) bearing subcutaneous Karpas-422
xenografts (a Diffuse Large B-Cell Lymphoma model) [4] [5].

Dosing Formulation: The compound is formulated as a homogeneous suspension, for example,
using a vehicle like CMC-Na to achieve a final concentration of 5 mg/mL [4].

Dosage and Administration: Doses of 200 mg/kg and 300 mg/kg are administered orally, twice
daily (BID), for 20 days [4] [5].

Key Outcomes:
Tumor Growth Inhibition: PF-06726304 treatment results in significant dose-dependent

inhibition of tumor growth [4].
Pharmacodynamic Effect: Reduction in intratumoral H3K27me3 levels is observed, confirming

on-target engagement in vivo [4] [1].
Gene Derepression: Dose-dependent derepression of EZH2 target genes is noted [4].

Broader Research Applications and Toxicity Profile

PF-06726304 has been utilized as a tool compound in various research contexts beyond lymphoma,

highlighting the broader role of EZH2 in oncology and other fields.

Sarcoma Stem Cells: A 2025 study published in npj Precision Oncology identified EZH2 as a key
therapeutic target in cancer stem cells (CSCs) across multiple sarcoma subtypes. Treatment with

EZH2 inhibitors, including the clinically approved tazemetostat, reduced the CSC population,
suggesting a potential strategy to overcome chemotherapy resistance [6].

Osteoblast Differentiation: A 2021 study screened a panel of EZH2 inhibitors for their effects on
pre-osteoblast cells. PF-06726304 was among the eight inhibitors tested and was found to

accelerate osteoblast differentiation at concentrations below cytotoxic levels (1-10 µM), indicating
potential bone anabolic applications [7].

Comparative Toxicity: In the same osteoblast study, PF-06726304 showed significant toxicity at 100
µM, reducing both cell number and the fraction of living cells. However, at 10 µM, its toxic effects

were minimal, underscoring the importance of dose selection for in vitro experiments [7].

Formulation, Solubility, and Handling

Proper preparation is critical for replicable experimental results. The table below summarizes key solubility

and storage information for the acetate salt.
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Parameter Details

Solubility (DMSO) 100 mM (50.64 mg/mL) [1] [2]

Solubility (Ethanol) 100 mM (50.64 mg/mL) [1] [2]

In Vivo Formulation (Example) Homogeneous suspension in 0.5% CMC-Na [4]

Storage Store at Room Temperature (RT) [1] [2]

Stability in Solvent -80°C for 2 years; -20°C for 1 year [5]

Recommended Stock Solution Preparation:

For in vitro studies: Prepare a concentrated stock solution (e.g., 10-50 mM) in DMSO. Aliquot and
store at -80°C to avoid freeze-thaw cycles and maintain stability.

For in vivo studies: A homogeneous suspension can be prepared using a vehicle like 0.5%
carboxymethylcellulose sodium (CMC-Na). Briefly, add the powder to the vehicle to achieve the

desired concentration (e.g., 5 mg/mL) and mix thoroughly to ensure a consistent suspension [4].

EZH2 Biology and Signaling Pathways

To fully contextualize the mechanism of PF-06726304, it is essential to understand the biology of its target,

EZH2. As the catalytic engine of the PRC2 complex, EZH2, along with its core subunits (EED, SUZ12, and

RbAp46/48), writes the H3K27me3 mark, leading to gene silencing [3]. This function is critical for

maintaining cell identity during development but is co-opted in cancer to silence tumor suppressor genes [3]

[8].

EZH2 interacts with several key intracellular signaling pathways, and its inhibition can lead to diverse

downstream effects. The diagram below illustrates the core PRC2 function and key pathway interactions

relevant to cancer therapy:
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The complex role of EZH2 explains why inhibitors like PF-06726304 are being investigated in diverse

biological contexts, from overcoming chemotherapy resistance in sarcoma stem cells [6] to promoting bone

formation [7].

References

1. PF 06726304 acetate | EZH2 [tocris.com]

2. PF 06726304 acetate | EZH2 Inhibitor [rndsystems.com]

3. The roles of EZH2 in cancer and its inhibitors - PubMed Central [pmc.ncbi.nlm.nih.gov]

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 7 / 8 Tech Support

https://www.smolecule.com/products/s539198?utm_src=pdf-body-img
https://www.smolecule.com/products/s539198?utm_src=pdf-body
https://www.nature.com/articles/s41698-024-00776-7
https://pmc.ncbi.nlm.nih.gov/articles/PMC8217219/
https://www.tocris.com/products/pf-06726304-acetate_6169
https://www.rndsystems.com/products/pf-06726304-acetate_6169
https://pmc.ncbi.nlm.nih.gov/articles/PMC10162908/
https://www.smolecule.com/products/s539198?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


4. PF-06726304 | Histone Methyltransferase inhibitor [selleckchem.com]

5. PF-06726304 | EZH2 Inhibitor [medchemexpress.com]

6. Genetic and epigenetic characterization of sarcoma stem ... [nature.com]

7. Multiple pharmacological inhibitors targeting the epigenetic ... [pmc.ncbi.nlm.nih.gov]

8. Recent advances in EZH2-based dual inhibitors ... [sciencedirect.com]

To cite this document: Smolecule. [Chemical and Biological Profile of PF-06726304 Acetate].

Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b539198#pf-

06726304-acetate-salt-form]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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